molecular formula C15H20F3N3 B12230133 1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12230133
M. Wt: 299.33 g/mol
InChI Key: JVZSCJQWCVWPOP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The cyclopentyl group adds to its structural complexity and potential for diverse chemical interactions.

Chemical Reactions Analysis

1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups using appropriate nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents and conditions used in these reactions include basic conditions for aza-Michael addition and the use of sulfonium salts for cyclization . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and pyridines .

Comparison with Similar Compounds

1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C15H20F3N3

Molecular Weight

299.33 g/mol

IUPAC Name

1-cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C15H20F3N3/c16-15(17,18)12-5-6-19-14(11-12)21-9-7-20(8-10-21)13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2

InChI Key

JVZSCJQWCVWPOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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